molecular formula C6H10O7 B1212593 2-dehydro-D-gluconic acid CAS No. 669-90-9

2-dehydro-D-gluconic acid

Cat. No. B1212593
CAS RN: 669-90-9
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-dehydro-D-gluconic acid primarily involves microbial production methods. The enzyme glucose dehydrogenase, found in bacteria such as Gluconobacter, plays a crucial role in facilitating the oxidation of glucose to gluconic acid, which is a precursor to 2-dehydro-D-gluconic acid. This microbial production method, especially using Aspergillus niger for fermentation, has been widely studied and applied due to its efficiency and sustainability (Ramachandran, Fontanille, Pandey, & Larroche, 2006).

Molecular Structure Analysis

The molecular structure of gluconic acid derivatives, including 2-dehydro-D-gluconic acid, reveals a bent-chain conformation. This structure facilitates the formation of intermolecular hydrogen bonds, which are crucial for its solubility and reactivity. The crystal structure of D-gluconic acid monohydrate, a related compound, has been thoroughly analyzed, providing insights into the structural aspects of these molecules (Lis, 1983).

Chemical Reactions and Properties

2-Dehydro-D-gluconic acid undergoes various chemical reactions, emphasizing its role as a versatile chemical intermediate. It can complex with metals such as Cu(II) in alkaline medium, indicating its potential application in the food and pharmaceutical industries. The stability of these complexes and their formation constants have been thoroughly investigated, highlighting the compound's chemical reactivity and applicability (Gu & Xia, 2006).

Physical Properties Analysis

The physical properties of 2-dehydro-D-gluconic acid, such as solubility, melting point, and crystallinity, are crucial for its application in various industries. The solubility in water and organic solvents, alongside its melting point, can be inferred from studies on related gluconic acid derivatives. These properties are essential for determining the compound's usability in different formulations and processes.

Chemical Properties Analysis

The chemical properties of 2-dehydro-D-gluconic acid, including its acidity, reactivity towards oxidizing and reducing agents, and stability under different conditions, are of significant interest. Research on gluconic acid and its derivatives has shown that these compounds exhibit favorable acid resistance and poor heat tolerance, which are important considerations for their application in industrial processes (Wang et al., 2018).

Safety And Hazards

2-dehydro-D-gluconic acid can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions of 2-dehydro-D-gluconic acid research could involve further exploration of its various industrial, biotechnological, and medical applications . It could also involve further investigation of its role as a metabolite in various species .

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14984-38-4 (mono-hydrochloride salt)
Record name 2-Ketogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020248275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9027287
Record name D-arabino-2-Hexulosonic acid
Source EPA DSSTox
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-dehydro-D-gluconic acid

CAS RN

669-90-9, 20248-27-5
Record name 2-keto-D-Gluconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ketogluconate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-arabino-2-Hexulosonic acid
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-arabino-2-Hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxogluconic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-KETOGLUCONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Luo, Z Zhao, H Chen, X Pan, R Li, D Wu, X Hu… - Foods, 2022 - mdpi.com
… , 1,6-digalloyl-beta-d-glucopyran-ose, and 1,3,6-tri-O-galloyl-beta-d-glucose, but negatively correlated with the abundance of D-glucosamine, galactaric acid, 2-dehydro-d-gluconic acid, …
Number of citations: 2 www.mdpi.com
C Fe - researchgate.net
Quinones (pathway unknown) V Ubiquinone-2 CoQ2—— Neutral Hydrophobic 24 34 4 386.2457—Neutral and/or hydrophobic Quinones (pathway unknown) V Ubiquinone-3 CoQ3—…
Number of citations: 0 www.researchgate.net
Y Wan, Y Liang, X Gong, J Ouyang, J Huang… - Phyton (0031 …, 2023 - researchgate.net
… , N-acetyl-D-phenylalanine, carprofen, 2-deoxy-alpha-D-ribopyranose, 1-aminocyclobutane carboxylic acid, dimethyl phthalate, L-asparagine, and 2-dehydro-D-gluconic acid …
Number of citations: 2 www.researchgate.net
HR Baniasadi - 2013 - search.proquest.com
Metabolomics focuses on the quantitative and qualitative analysis of small molecule and represents a promising approach for biomarker discovery, monitoring of therapies and diseases …
Number of citations: 2 search.proquest.com

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